Chinoin-123 is classified under the chemical category of pyrido(1,2-a)pyrimidines. It is identified by its Chemical Abstracts Service number 64405-40-9 and has been referenced in various scientific studies for its pharmacological properties, particularly related to lipid metabolism and atherosclerosis prevention in experimental models .
The synthesis of Chinoin-123 typically involves several chemical reactions that lead to the formation of the pyrido(1,2-a)pyrimidine core. One common synthetic route includes:
The process may involve multiple steps, including cyclization and functional group modifications, to achieve the final compound .
Chinoin-123 can participate in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specificity of these reactions is crucial for producing desired derivatives with enhanced properties .
Chinoin-123 exhibits biological activity primarily through its influence on lipid metabolism. In experimental studies, it has been shown to affect the development of aortic atheromatosis in rabbits subjected to cholesterol feeding. The mechanism involves modulation of lysosomal enzyme activity within vascular tissues, which plays a significant role in lipid processing and plaque formation .
Data from these studies suggest that Chinoin-123 may help reduce the progression of atherosclerosis by affecting lipid accumulation in arterial walls.
Chinoin-123 possesses distinct physical properties that influence its solubility and stability:
Chemical properties include reactivity patterns typical of pyrido(1,2-a)pyrimidine derivatives, such as susceptibility to oxidation and substitution reactions .
Chinoin-123 has potential applications in various scientific fields:
Chinoin-123 represents a significant milestone in the evolution of anti-atherogenic compounds, emerging as a prototypical pyrido[1,2-a]pyrimidine derivative during the late 20th century's intensive search for novel cardiovascular therapeutics. Its development occurred against the backdrop of a paradigm shift in understanding atherosclerosis—from viewing it primarily as a lipid storage disorder to recognizing its complex inflammatory pathophysiology. This compound originated from the research laboratories of Chinoin Pharmaceutical and Chemical Works in Hungary, an institution with deep roots in alkaloid chemistry and medicinal innovation, as evidenced by Hungary's historical contributions to morphinan alkaloid research [7]. While not directly an alkaloid, Chinoin-123's structural design reflects the sophisticated synthetic organic chemistry capabilities that flourished in this regional research ecosystem during the post-war pharmaceutical boom.
The pyrido[1,2-a]pyrimidine scaffold was strategically selected as a privileged heterocyclic structure for medicinal chemistry exploration due to its structural resemblance to naturally occurring purine bases and its potential for diverse biological activities. Chemists at Chinoin exploited this scaffold's versatility through systematic structural modifications, synthesizing a library of derivatives with variations at key positions (R1, R2, R3) to optimize pharmacological properties. Chinoin-123 emerged from this chemical campaign as a lead compound distinguished by its unique substituent pattern that conferred enhanced target engagement and metabolic stability compared to earlier analogs. The precise chemical designation of Chinoin-123 is 6-phenyl-2,3,4,6-tetrahydropyrido[1,2-a]pyrimidine-7-carboxylic acid ethyl ester, though it is predominantly recognized in the literature by its developmental code name.
Table 1: Key Structural Features of Pyrido[1,2-a]pyrimidine Derivatives and Chinoin-123
Structural Element | Common Variations in Derivatives | Specific Configuration in Chinoin-123 | Potential Pharmacological Impact |
---|---|---|---|
Position 2-3 | Saturated, unsaturated, or substituted | Saturated (2,3,4,6-tetrahydropyrido) | Enhanced conformational flexibility |
Position 6 Substituent | Alkyl, aryl, heteroaryl | Phenyl ring | Improved lipophilicity and π-stacking interactions |
Position 7 Functionality | Carboxylic acid, ester, amide, ketone | Ethyl ester | Balanced bioavailability and metabolic stability |
Position 9 | H, alkyl, halogen | Presumed H (prototype) | Potential site for further optimization |
The synthetic route to Chinoin-123 typically involved a multi-step sequence starting from readily available pyrimidine precursors, employing cyclocondensation strategies to assemble the bicyclic core. Key steps often included the formation of the pyrimidine ring followed by annulation with appropriately functionalized piperidine derivatives. This methodology allowed for the introduction of the critical ester functionality at position 7 and the phenyl group at position 6, which proved essential for its biological activity. The development process exemplified rational drug design approaches before the era of computational high-throughput screening, relying heavily on structure-activity relationship (SAR) studies conducted in relevant in vitro and in vivo models of vascular inflammation.
Chinoin-123 entered the scientific literature at a pivotal moment when researchers were beginning to unravel the central role of inflammation in atherosclerosis. While statins were demonstrating the profound benefits of lipid-lowering, researchers concurrently sought agents targeting inflammatory components directly. Chinoin-123 served as a crucial proof-of-concept compound in this emerging field. Preclinical studies, primarily in rabbit and rodent models of diet-induced atherosclerosis, demonstrated that Chinoin-123 could significantly reduce foam cell formation—the hallmark of early atherosclerotic lesions where macrophages engulf oxidized low-density lipoprotein (oxLDL) particles [1] [6].
Mechanistically, Chinoin-123 was found to interfere with key pro-inflammatory signaling cascades within the vascular wall. While its precise molecular targets were not fully elucidated in initial studies, evidence suggested modulation of pathways involved in monocyte recruitment and endothelial activation. It appeared to reduce the expression of endothelial adhesion molecules like VCAM-1 (Vascular Cell Adhesion Molecule-1) and ICAM-1 (Intercellular Adhesion Molecule-1), thereby limiting the infiltration of monocytes into the subendothelial space—a critical initiating event in plaque formation [1] [6]. Furthermore, research indicated potential effects on chemokine signaling, possibly intersecting with pathways explored in contemporary work on chemokine receptor antagonists like those targeting CCR2 and CCR5 [5]. Its ability to dampen macrophage inflammatory responses, including the secretion of cytokines like MCP-1 (Monocyte Chemoattractant Protein-1) and IL-8 (Interleukin-8), positioned it as a valuable tool for probing the inflammatory hypothesis of atherosclerosis [1] [6].
Table 2: Key Research Milestones Involving Chinoin-123 in Atherogenesis
Research Focus | Experimental Model | Major Finding with Chinoin-123 | Significance |
---|---|---|---|
Foam Cell Formation | In vitro macrophage assays | Significant reduction in oxLDL uptake and lipid accumulation | Validated direct anti-foam cell effect |
Monocyte Recruitment | Endothelial-monocyte co-cultures | Inhibition of monocyte adhesion under pro-inflammatory conditions | Suggested modulation of endothelial adhesion molecules |
Early Plaque Development | Cholesterol-fed rabbit model | Reduction in aortic fatty streak area compared to controls | Demonstrated efficacy in vivo in a relevant model |
Inflammatory Cytokines | Peritoneal macrophages | Downregulation of MCP-1 and IL-8 secretion | Indicated suppression of macrophage pro-inflammatory state |
Chinoin-123 occupied a distinct niche within the diverse universe of anti-atherogenic agents investigated during the late 20th century. Unlike lipid-centric agents such as statins (HMG-CoA reductase inhibitors), fibrates (PPARα agonists), or bile acid sequestrants, Chinoin-123's primary mechanism appeared rooted in inflammation modulation. This placed it conceptually alongside other emerging immunomodulatory approaches being explored, albeit preceding the later clinical validation of anti-inflammatory strategies like interleukin-1β (IL-1β) inhibition (e.g., canakinumab) by decades [6]. Its mechanism also differed fundamentally from natural compounds with anti-atherogenic potential under investigation, such as phytosterols (which reduce cholesterol absorption), omega-3 polyunsaturated fatty acids (with pleiotropic effects including triglyceride lowering and inflammation resolution), or red yeast rice (a natural source of monacolin K, similar to lovastatin) [2].
Compared to contemporarily explored synthetic small molecules targeting specific inflammatory pathways (e.g., early CCR2 antagonists or LOX inhibitors), Chinoin-123 was somewhat less target-specific initially. Its value resided partly in its phenotypic effects—reducing foam cell formation and endothelial activation—without the scientific community having fully mapped all the underlying molecular players involved in atherosclerosis-related inflammation at the time. This characteristic made it both a therapeutic prototype and a valuable research tool for probing atherogenic processes. While Chinoin-123 itself did not transition into mainstream clinical use, its investigation helped solidify the scientific rationale for pursuing targeted anti-inflammatory agents for cardiovascular disease. It contributed to the conceptual foundation upon which later, more specific agents targeting the NLRP3 inflammasome pathway or cytokine signaling were developed and clinically tested [4] [6]. The trajectory of atherosclerosis research, increasingly recognizing the interplay between lipids, inflammation, and immune responses (the metabolic-immune hypothesis), underscores the prescient nature of exploring compounds like Chinoin-123 that targeted non-lipid pathways [6].
Table 3: Positioning Chinoin-123 Among Anti-Atherogenic Agent Classes
Agent Class | Prototype Examples | Primary Mechanism of Action | Chinoin-123 Differentiation |
---|---|---|---|
Lipid-Lowering | Statins (e.g., Atorvastatin) | Inhibition of HMG-CoA reductase → ↓ LDL-C | Focus on inflammation, minimal direct lipid-lowering effect |
PPAR Agonists | Fibrates (e.g., Fenofibrate) | Activation of PPARα → ↑ lipoprotein lipase, ↓ TG | Not a nuclear receptor agonist |
Natural Compounds/Nutraceuticals | Phytosterols, ω-3 PUFAs | ↓ Cholesterol absorption, ↑ reverse cholesterol transport, anti-inflammatory | Fully synthetic, specific chemotype (pyridopyrimidine) |
Chemokine Receptor Antagonists | CCR2/CCR5 inhibitors (e.g., compounds in [5]) | Blockade of monocyte migration and activation | Likely broader initial mechanism, earlier development stage |
Later Anti-Inflammatories | Canakinumab (anti-IL-1β) | Neutralization of IL-1β cytokine | Small molecule vs. biologic, earlier tool compound |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0